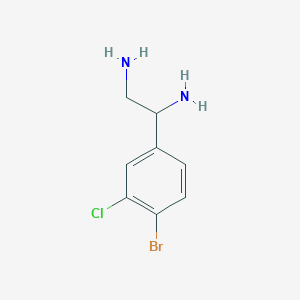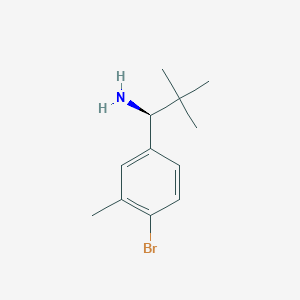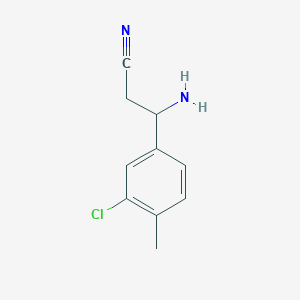
(R)-2-Phenoxypropan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Phenoxypropan-1-OL is a chiral alcohol with the molecular formula C9H12O2. It is an important intermediate in organic synthesis and is used in various applications, including pharmaceuticals, agrochemicals, and fragrances. The compound is characterized by the presence of a phenoxy group attached to a propanol backbone, with the hydroxyl group located at the first carbon of the propanol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-2-Phenoxypropan-1-OL can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-Phenoxypropan-1-one using chiral catalysts. Another method includes the enantioselective addition of phenol to propylene oxide in the presence of a chiral catalyst.
Industrial Production Methods: In industrial settings, ®-2-Phenoxypropan-1-OL is often produced via the catalytic hydrogenation of 2-Phenoxypropan-1-one. This process typically employs a chiral catalyst to ensure the production of the desired enantiomer. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Phenoxypropan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Phenoxypropan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 2-Phenoxypropan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 2-Phenoxypropan-1-one.
Reduction: 2-Phenoxypropan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-Phenoxypropan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: ®-2-Phenoxypropan-1-OL is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of ®-2-Phenoxypropan-1-OL depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, undergoing enzymatic transformations. The phenoxy group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Phenoxypropan-1-OL: The enantiomer of ®-2-Phenoxypropan-1-OL, with similar chemical properties but different biological activities.
2-Phenoxyethanol: A related compound with a shorter carbon chain, used as a preservative and solvent.
2-Phenoxypropanoic Acid: An oxidized derivative with different chemical reactivity and applications.
Uniqueness: ®-2-Phenoxypropan-1-OL is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with enzymes and other biological molecules also distinguish it from its analogs.
Eigenschaften
CAS-Nummer |
64658-22-6 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(2R)-2-phenoxypropan-1-ol |
InChI |
InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
LOJHHQNEBFCTQK-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CO)OC1=CC=CC=C1 |
Kanonische SMILES |
CC(CO)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
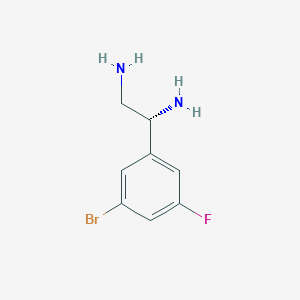
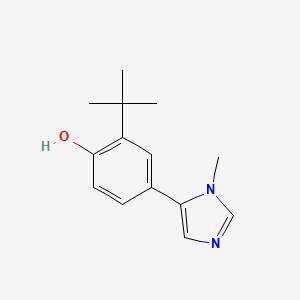
![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)


